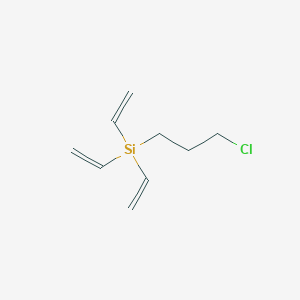
(3-Chloropropyl)trivinylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloropropyl)trivinylsilane, also known as this compound, is a useful research compound. Its molecular formula is C9H15ClSi and its molecular weight is 186.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Materials Science
1.1 Surface Modification
(3-Chloropropyl)trivinylsilane is employed to modify surfaces of substrates such as glass, metals, and polymers. This modification enhances adhesion properties and improves compatibility between inorganic and organic materials. For instance, it is used in the production of silane-based adhesives that bond different materials effectively, making it crucial in industries like construction and automotive manufacturing.
1.2 Nanocomposite Development
The compound is utilized to functionalize nanoparticles, such as silica and carbon nanotubes. By silanizing these nanoparticles, researchers can enhance their dispersion in polymer matrices, leading to improved mechanical properties and thermal stability of the resulting nanocomposites. A study demonstrated that silanized silica nanoparticles significantly improved the tensile strength of epoxy resins compared to unmodified counterparts.
| Nanoparticle Type | Modification Method | Effect on Composite |
|---|---|---|
| Silica | Silanization | Increased tensile strength |
| Carbon Nanotubes | Silanization | Enhanced thermal stability |
Organic Synthesis
2.1 Hydrosilylation Reactions
this compound participates in hydrosilylation reactions, where it acts as a silylating agent. These reactions are essential for synthesizing various organosilicon compounds. Research indicates that using this compound leads to high yields of hydrosilylated products when applied to different alkenes under specific conditions.
For example, in a study examining the hydrosilylation of 3-chloroprop-1-ene, yields were reported at 65% when initiated thermally. This demonstrates the compound's effectiveness in facilitating chemical transformations in organic synthesis.
| Substrate | Yield (%) | Reaction Conditions |
|---|---|---|
| 3-Chloroprop-1-ene | 65 | Thermal initiation |
| Prop-2-en-1-ol | 99 | Thermal/Photochemical |
Cosmetic Formulations
3.1 Skin Care Products
In cosmetic chemistry, this compound is explored for its potential in formulating skin care products due to its ability to enhance product stability and skin adhesion. Studies have shown that formulations incorporating this silane exhibit improved moisturizing properties and sensory attributes.
A case study focusing on a topical emulsion containing herbal extracts demonstrated that incorporating this compound improved the emulsion's stability and skin feel, making it more appealing for consumer use.
Case Studies
4.1 Case Study: Adhesive Applications
A research project investigated the use of this compound in developing adhesives for glass bonding. The study found that silanes improved the adhesive strength significantly compared to traditional adhesives without silanes.
4.2 Case Study: Nanocomposite Strengthening
Another study focused on the use of this compound for functionalizing carbon nanotubes used in epoxy composites. The results indicated that the mechanical properties were enhanced by over 30% when compared to composites without treated nanotubes.
特性
分子式 |
C9H15ClSi |
|---|---|
分子量 |
186.75 g/mol |
IUPAC名 |
3-chloropropyl-tris(ethenyl)silane |
InChI |
InChI=1S/C9H15ClSi/c1-4-11(5-2,6-3)9-7-8-10/h4-6H,1-3,7-9H2 |
InChIキー |
RBWZIIUHDNSCNS-UHFFFAOYSA-N |
正規SMILES |
C=C[Si](CCCCl)(C=C)C=C |
同義語 |
trivinyl(3-chloropropyl)silane |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













